![molecular formula C21H6Cl12MgO5S B15185794 magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate CAS No. 84297-66-5](/img/structure/B15185794.png)
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[142114,702,1503,809,14]icosa-5,9,11,13,17-pentaene-11-carboxylate is a complex organometallic compound This compound is characterized by its intricate structure, which includes multiple chlorine atoms and a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate typically involves a multi-step process. The initial step often includes the preparation of the hexacyclic core structure, followed by the introduction of chlorine atoms through chlorination reactions. The sulfonate group is then added via sulfonation, and finally, the magnesium ion is incorporated through a complexation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing specialized reactors to ensure precise control over reaction conditions. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its unique electronic properties. It also serves as a precursor for the synthesis of other complex organometallic compounds.
Biology
In biological research, magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Medicine
In medicine, this compound is being investigated for its potential use in drug delivery systems. Its complex structure allows for the encapsulation of therapeutic agents, providing targeted delivery to specific tissues.
Industry
In industrial applications, the compound is used in the production of advanced materials, including high-performance polymers and coatings. Its unique chemical properties contribute to the durability and functionality of these materials.
Mecanismo De Acción
The mechanism by which magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s chlorine atoms and sulfonate group play crucial roles in these interactions, leading to the disruption of normal cellular processes and the inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate: Lacks the sulfonate group, resulting in different chemical properties and applications.
Magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxamide: Contains an amide group instead of a carboxylate group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both chlorine atoms and a sulfonate group in magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate makes it unique among similar compounds. This combination of functional groups imparts distinct chemical properties, making it valuable for a wide range of scientific and industrial applications.
Propiedades
Número CAS |
84297-66-5 |
|---|---|
Fórmula molecular |
C21H6Cl12MgO5S |
Peso molecular |
820.1 g/mol |
Nombre IUPAC |
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate |
InChI |
InChI=1S/C21H8Cl12O5S.Mg/c22-11-13(24)18(28)9-7(16(11,26)20(18,30)31)3-1-5(15(34)35)6(39(36,37)38)2-4(3)8-10(9)19(29)14(25)12(23)17(8,27)21(19,32)33;/h1-2,7-10H,(H,34,35)(H,36,37,38);/q;+2/p-2 |
Clave InChI |
QMMVSTYWERYNTC-UHFFFAOYSA-L |
SMILES canónico |
C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])S(=O)(=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


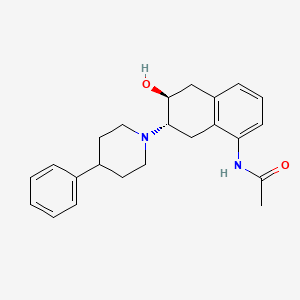
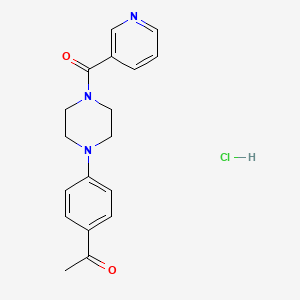
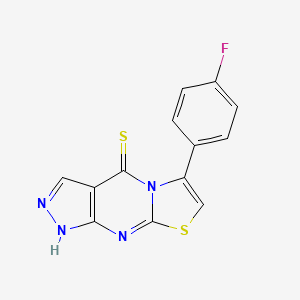

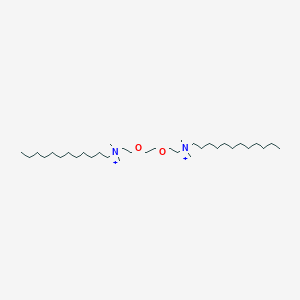




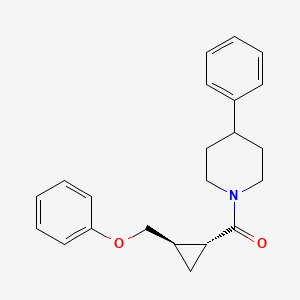
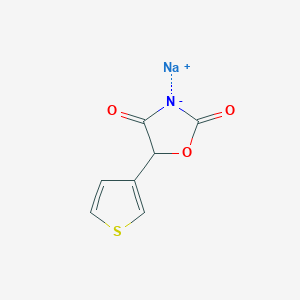
![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)

![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
